This compound is derived from piperidine, a six-membered ring containing one nitrogen atom. The presence of hydroxyl and carboxylate functional groups enhances its reactivity and potential biological activity. Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride is often used in pharmaceutical research and development due to its structural properties that allow for modifications leading to various derivatives with therapeutic potential.
The synthesis of methyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically involves several steps, primarily focusing on the functionalization of piperidine derivatives. A common synthetic route includes:
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride features a piperidine ring substituted with a hydroxyl group at the 5-position and a carboxylate group at the 3-position.
The InChI Key for this compound is provided as follows: InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-8(6)3-5-11/h6,8,9H,2-5H2,1H3,(H,9,10)
.
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride can participate in various chemical reactions:
The mechanism of action for methyl 5-hydroxypiperidine-3-carboxylate hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors.
The compound may act as:
The structural features—namely the hydroxyl and carboxylate groups—enable specific binding interactions that influence its biological efficacy.
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride exhibits several notable physical and chemical properties:
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride has diverse applications in scientific research:
The compound's structural versatility allows it to be modified into various derivatives that may exhibit enhanced biological activity or specificity towards certain targets.
Methyl 5-hydroxypiperidine-3-carboxylate hydrochloride derives from the saturation of its pyridine precursors. Heterogeneous metal catalysis enables efficient piperidine ring formation via pyridine hydrogenation:
Table 1: Metal Catalysts for Pyridine-to-Piperidine Hydrogenation
Metal | Catalyst Form | Conditions | Yield (%) | Chemoselectivity |
---|---|---|---|---|
Rh | Rh/C (5%) | 5 MPa H₂, 90°C, 48h | 96.3 | Moderate |
Pd | Pd/C (10%) | 1 atm H₂, 25°C, 12h | 89 | High |
Ru | Ru/TiO₂ | 50 atm H₂, 120°C, 24h (H₂O) | 92 | Excellent |
Stereocontrol in 3,5-disubstituted piperidines is achievable via:
Racemic methyl 5-hydroxypiperidine-3-carboxylate is resolved via diastereomeric crystallization:
Table 2: Resolution of 3-Hydroxypiperidine with D-Pyroglutamic Acid
Step | Conditions | Outcome |
---|---|---|
Salt Formation | Reflux in EtOH, 0.55 eq D-acid, cooling | (S)-Piperidine∙D-acid salt (55% yield) |
Basification | NaOH, EtOAc extraction | (S)-3-Hydroxypiperidine (98% ee) |
Esterification | Boc₂O or ClCO₂Me, base, then HCl | Enantiopure methyl ester hydrochloride |
While diastereomeric salt formation dominates industrial synthesis, kinetic resolution offers alternatives:
1.3.1. N-Boc Deprotection-Kinetics Under Acidic Conditions
The N-Boc group is pivotal for nitrogen protection during carboxylate ester modifications:
Selective saponification of methyl esters in the presence of N-Boc or free hydroxyl groups requires precise control:
The Ireland-Claisen rearrangement accelerates access to piperidine carboxylates:
Tandem sequences streamline synthesis of complex intermediates:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8